1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955212
InChI: InChI=1S/C13H15NO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2,(H,15,16)
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid

CAS No.:

Cat. No.: VC15955212

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carboxylic acid
Standard InChI InChI=1S/C13H15NO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2,(H,15,16)
Standard InChI Key DIZIGJGAONLUKP-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Properties

The IUPAC name 1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,4,6,8(13),9,11-hexaene-9-carboxylic acid reflects its complex tricyclic architecture, which combines a pyridine ring fused with a partially hydrogenated quinoline system. Key identifiers include:

PropertyValueSource
CAS Registry Number500868-84-8
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
SynonymsJulolidine-9-carboxylic acid; 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxylic acid

The compound’s planar julolidine core enables π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and facilitates salt formation.

Synthesis and Preparation Strategies

Synthetic Routes for Julolidine Derivatives

While no explicit protocols for synthesizing 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid are documented, its preparation may involve:

  • Cyclocondensation Reactions: Quinoline derivatives are often synthesized via Skraup or Doebner-Miller reactions, using aniline derivatives and glycerol under acidic conditions.

  • Hydrogenation: Partial hydrogenation of pyrido[3,2,1-ij]quinoline precursors could yield the hexahydro structure .

  • Carboxylic Acid Functionalization: Late-stage oxidation of a methyl group or carbonylation of a halogenated intermediate may introduce the carboxylic acid moiety.

Challenges in Purification

The compound’s low volatility and polar functional groups necessitate purification via recrystallization (e.g., using ethanol/water mixtures) or chromatographic methods (silica gel, eluting with ethyl acetate/hexane) .

Biological and Pharmacological Activities

Antimicrobial Properties

Quinoline-carboxylic acid derivatives demonstrate potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium . For example, structurally similar compounds in patent WO2013033228A1 exhibit minimum inhibitory concentrations (MICs) of ≤1 µg/mL against methicillin-resistant S. aureus (MRSA) . The mechanism likely involves inhibition of DNA gyrase or topoisomerase IV .

Neuroprotective Applications

Quinolones with carboxylic acid substituents show promise in Alzheimer’s disease models by inhibiting β-amyloid aggregation and acetylcholinesterase. The julolidine core’s lipophilicity may enhance blood-brain barrier permeability, a key advantage for CNS-targeted therapies.

SupplierPackagingPrice (USD)Purity
Crysdot1 g$57997%
Alichem1 g$58597%
VulcanChemCustomInquiry-based≥95%

Future Research Directions

Drug Discovery Opportunities

  • Antibacterial Agents: Optimizing substituents on the julolidine scaffold could improve potency against multidrug-resistant pathogens .

  • Anticancer Therapeutics: Quinoline-carboxylic acids exhibit topoisomerase inhibition, a validated oncology target.

  • Photodynamic Therapy: The compound’s UV absorption profile suggests potential as a photosensitizer in cancer treatment.

Synthetic Chemistry Advancements

Developing catalytic asymmetric hydrogenation methods could yield enantiopure forms, enabling stereoselective activity studies.

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